2-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H22ClF2N3O2S and its molecular weight is 526. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4(3H)-one is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Quinazolinone
- Substituents :
- A thioether group (2-chloro-6-fluorobenzyl)
- A piperidine carbonyl moiety
- A fluorophenyl group
Research indicates that quinazoline derivatives often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanism for this compound is yet to be fully elucidated; however, similar compounds have shown activity through:
- Inhibition of Viral Replication : Many quinazoline derivatives exhibit antiviral properties by inhibiting reverse transcriptase and other viral enzymes.
- Anticancer Activity : The compound may induce apoptosis in cancer cells through modulation of cell cycle regulators and apoptosis-related proteins.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds with similar structures. For instance, derivatives containing the 2-chloro-6-fluorobenzyl group have demonstrated significant activity against HIV-1:
- Efficacy : Compounds with this substituent showed up to picomolar activity against wild-type HIV-1 and clinically relevant mutants .
- Selectivity : The selectivity index for these compounds suggests a favorable therapeutic window, making them promising candidates for further development.
Compound | EC50 (μM) | Target Virus | Reference |
---|---|---|---|
2-Cl-6-F-S-DABOs | <0.001 | HIV-1 | |
6-(2-chloro-6-fluorobenzyl) derivatives | Varied | Various viruses |
Anticancer Activity
The anticancer properties of quinazoline derivatives have been well documented:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including breast carcinoma (MCF7), lung carcinoma (A549), and leukemia (Jurkat E6.1).
- Mechanisms : Studies suggest that these compounds may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
Cell Line | IC50 (μM) | Mechanism of Action | Reference |
---|---|---|---|
MCF7 | 8.107 | Tubulin inhibition | |
A549 | 10.0 | Apoptosis induction | |
Jurkat E6.1 | 7.5 | Cell cycle arrest |
Study on Antiviral Activity
In a comparative study involving several quinazoline derivatives, the compound demonstrated superior antiviral activity against HIV-1 compared to other tested analogs. This was attributed to its unique substitution pattern, which enhanced binding affinity to viral enzymes .
Study on Anticancer Activity
A recent in vitro study evaluated the cytotoxic effects of various quinazoline derivatives on cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in MCF7 cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
Eigenschaften
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-7-(piperidine-1-carbonyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClF2N3O2S/c28-22-5-4-6-23(30)21(22)16-36-27-31-24-15-17(25(34)32-13-2-1-3-14-32)7-12-20(24)26(35)33(27)19-10-8-18(29)9-11-19/h4-12,15H,1-3,13-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWPLIRPPRIVOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=C(C=CC=C4Cl)F)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.